beta-D-Glucopyranosylamine

Descripción general

Descripción

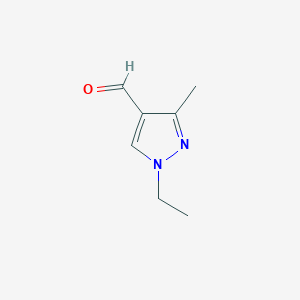

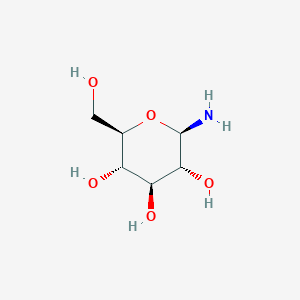

Beta-D-Glucopyranosylamine is a glucose derivative that has been studied for its potential as a hypoglycemic agent . It is a potent inhibitor of glycogen phosphorylase b (GPb), an enzyme that plays a crucial role in glycogen metabolism . The molecule is also known as N-acetyl-beta-D-glucopyranosylamine (NAG) and is used as a lead compound for the structure-based design of new analogues .

Synthesis Analysis

This compound can be synthesized from β-D-Glucose pentaacetate . Other methods include the synthesis of amine-functionalized glucose derivatives, such as hexamethylene-1,6-bis (N-d-glucopyranosylamine) (HGA), which was evaluated for its corrosion inhibition behavior .

Molecular Structure Analysis

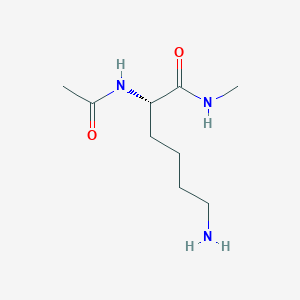

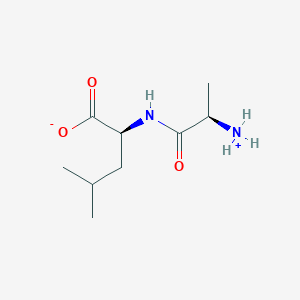

The molecular structure of this compound is C6H13NO5 . The structure of the molecule plays a significant role in its inhibitory activity. For instance, the replacement of the acetamido group by azidoacetamido group resulted in an inhibitor, N-azidoacetyl-beta-D-glucopyranosylamine (azido-NAG), with a Ki value of 48.7 microM .

Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can be used in the synthesis of N-(Benzoylcarbamoyl)-beta-D-glucopyranosylamine, a compound with potential antidiabetic properties . It can also be used in the synthesis of other glucose derivatives, such as 2-acetamido-2-deoxy-D-glucose .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 179.17100 and a density of 1.563 g/cm3 . Its boiling point is 416.4ºC at 760 mmHg .

Aplicaciones Científicas De Investigación

Inhibición de la Glucógeno Fosforilasa

beta-D-Glucopyranosylamine: se ha estudiado como un potente inhibidor de la glucógeno fosforilasa (GP), que es un objetivo validado para el tratamiento de la diabetes mellitus tipo 2. Los derivados N-acilo de la this compound, como la N-acetil-beta-D-glucopyranosylamine, actúan como inhibidores competitivos para las formas b y a de la enzima . Esta aplicación es significativa en el desarrollo de agentes hipoglucémicos.

Síntesis de Arilimidazol-carboxamidas

El compuesto sirve como precursor en la síntesis de N-arilimidazol-carboxamidas. Estos compuestos sintetizados han mostrado potencial como inhibidores de GP en el rango micromolar bajo, con la síntesis que involucra la formación de un enlace amida entre la this compound per-O-acetilada y los ácidos arilimidazol-carboxílicos correspondientes . Esta vía de síntesis es crucial para crear nuevas moléculas que puedan servir como agentes terapéuticos.

Biología Estructural y Cristalografía

Los derivados de la this compound se han utilizado en estudios cristalográficos para comprender los mecanismos de unión e inhibición de la GP. Por ejemplo, la N-azido-beta-D-glucopyranosylamine se ha cristalizado para comparar sus efectos inhibitorios con otros análogos . Estos estudios son fundamentales para el diseño de fármacos basado en la estructura.

Química Computacional

La this compound y sus derivados son objeto de estudios de química computacional, incluida la modelización in silico y la evaluación cinética. Estos estudios ayudan a predecir la afinidad de unión y el potencial inhibitorio de nuevos compuestos antes de que se sinteticen . La química computacional acelera el proceso de descubrimiento de fármacos al identificar candidatos prometedores desde el principio.

Mecanismo De Acción

Target of Action

Beta-D-Glucopyranosylamine primarily targets the Glycogen Phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the process of breaking down glycogen into glucose. The enzyme catalyzes the rate-limiting step in glycogenolysis in cells .

Mode of Action

It is known to interact with its target, the glycogen phosphorylase, muscle form . This interaction could potentially inhibit the activity of the enzyme, thereby affecting the process of glycogenolysis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glycogenolysis pathway. By interacting with the Glycogen Phosphorylase, muscle form, it could potentially influence the breakdown of glycogen into glucose . This could have downstream effects on glucose metabolism and energy production in the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the Glycogen Phosphorylase, muscle form . By potentially inhibiting this enzyme, it could affect the process of glycogenolysis, thereby influencing glucose metabolism and energy production in the body.

Safety and Hazards

Direcciones Futuras

Research on beta-D-Glucopyranosylamine and its derivatives continues to explore their potential as antidiabetic agents . For instance, structure-based design and synthesis of two biphenyl-N-acyl-beta-D-glucopyranosylamine derivatives were assessed as inhibitors of human liver glycogen phosphorylase, a pharmaceutical target for type 2 diabetes . The future of this compound research lies in the development of more potent inhibitors and the exploration of other potential therapeutic applications .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWOEQFAYSXBRK-VFUOTHLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223153 | |

| Record name | Glucopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7284-37-9 | |

| Record name | Glucopyranosylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007284379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B112886.png)

![(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester](/img/structure/B112897.png)